molecular formula C12H17N3O B13342425 3-(Morpholinomethyl)benzimidamide

3-(Morpholinomethyl)benzimidamide

Cat. No.: B13342425
M. Wt: 219.28 g/mol
InChI Key: DOAAFWZWPYRRJT-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)benzimidamide is a synthetic organic compound featuring a benzimidamide core structure substituted with a morpholinomethyl group. The benzimidamide moiety, which consists of a benzene ring fused to an imidamide group, is a key pharmacophore in medicinal chemistry known for its ability to mimic structural features found in biologically important molecules . The morpholine ring, a common feature in many bioactive compounds, is often incorporated to enhance solubility and influence the pharmacokinetic profile of lead molecules. Compounds containing the benzimidazole scaffold, which is closely related to benzimidamide, have demonstrated a wide spectrum of pharmacological activities in scientific literature. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory effects . While specific biological data for this compound may be limited, its structural features make it a valuable intermediate for researchers exploring new therapeutic agents. It is particularly relevant in the design and synthesis of molecules that target enzyme active sites or modulate protein-protein interactions. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

3-(morpholin-4-ylmethyl)benzenecarboximidamide

InChI

InChI=1S/C12H17N3O/c13-12(14)11-3-1-2-10(8-11)9-15-4-6-16-7-5-15/h1-3,8H,4-7,9H2,(H3,13,14)

InChI Key

DOAAFWZWPYRRJT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=N)N

Origin of Product

United States

Preparation Methods

Overview

The most common approach involves the formation of a bromomethyl benzofuran or benzimidazole intermediate, followed by nucleophilic substitution with morpholine. This route is well-documented in patent literature and research articles focusing on benzimidazole derivatives.

Stepwise Process

Step Description Reagents & Conditions Reference
1 Bromination of methyl group N-bromosuccinimide (NBS), acid catalyst (e.g., p-toluenesulfonic acid), in a suitable organic solvent (e.g., dichloromethane)
2 Nucleophilic substitution with morpholine Morpholine, potassium iodide (KI) as a nucleophilic aid, in refluxing ethanol
3 Work-up and purification Filtration, washing, and recrystallization

Key Notes:

  • The bromination step is selective, targeting the methyl group attached to the aromatic ring.
  • Nucleophilic substitution is facilitated by iodide ion, which enhances the leaving group ability of bromide, following HSAB principles.
  • The reaction typically proceeds at 50-80°C for 1-4 hours, depending on the substrate.

Preparation via Hydrazide Intermediates

Hydrazide Formation and Functionalization

Research indicates that hydrazide derivatives serve as pivotal intermediates for subsequent transformations into benzimidazole compounds.

Step Description Reagents & Conditions Reference
1 Conversion of methylbenzofuran derivatives to hydrazides Hydrazine hydrate, reflux in ethanol
2 Bromination of hydrazide intermediates NBS, mild acid (p-toluenesulfonic acid), in dichloromethane
3 Substitution with morpholine Morpholine, in ethanol under reflux

Notes:

  • Hydrazide intermediates are prepared by refluxing the methylbenzofuran derivative with hydrazine hydrate.
  • Bromination of hydrazides introduces reactive sites for subsequent nucleophilic attack.
  • The final step involves nucleophilic substitution with morpholine, often assisted by iodide ions.

Process Involving Organic Acid Derivatives

Preparation of Benzimidazole via Acidic and Ester Intermediates

Patents reveal an alternative route where organic acids and esters are employed to synthesize benzimidazole derivatives, including the target compound.

Step Description Reagents & Conditions Reference
1 Formation of ester intermediates Carboxylic acids (e.g., acetic acid), alcohols, acid catalysis
2 Bromination of ester or acid derivatives NBS, in organic solvent, mild heating
3 Nucleophilic substitution with morpholine Morpholine, in polar aprotic solvents like DMSO or DMF
4 Hydrolysis and ring closure Acidic or basic hydrolysis, cyclization under reflux

Notes:

  • The process emphasizes the conversion of ester intermediates into benzimidazole rings via cyclization.
  • Use of polar solvents such as dimethylformamide (DMF) facilitates nucleophilic attack.

Advanced Synthetic Strategies: Mitsunobu and Catalytic Methods

Recent innovations include the use of Mitsunobu conditions for ring closure and functionalization, as well as catalytic processes involving transition metals.

Method Description Reagents & Conditions Reference
Mitsunobu reaction Conversion of alcohol groups to amines or heterocycles Triphenylphosphine, diethyl azodicarboxylate (DEAD), morpholine, polar aprotic solvents
Catalytic cyclization Transition metal catalysis (e.g., Pd, Cu) for ring closure Metal catalysts, suitable ligands, elevated temperatures

Notes:

  • These methods offer high regioselectivity and yield enhancements.
  • They are suitable for complex molecule synthesis, including substituted benzimidazoles.

Summary of Key Reaction Parameters

Parameter Typical Range Remarks
Temperature 20°C to 80°C Varies with step; bromination and nucleophilic substitution typically at 50-80°C
Reaction Time 1-15 hours Longer times for ester hydrolysis and cyclization
Solvent Dichloromethane, ethanol, DMSO, DMF Selected based on step and reagent compatibility
Reagents NBS, hydrazine hydrate, morpholine, organic acids Reagent purity critical for yield and selectivity

Notes on Purity and Crystallization

  • The final product, 3-(Morpholinomethyl)benzimidamide , is often purified via recrystallization from ethanol or acetonitrile.
  • Crystalline forms are characterized by PXRD and melting point analysis, ensuring high purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-(Morpholinomethyl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Morpholinomethyl)benzimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)benzimidamide involves its interaction with specific molecular targets. The benzimidazole core can mimic the structure of purines, allowing it to bind to enzymes and receptors involved in various biological pathways. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Selectivity and Mechanism of Action

  • 3-(Morpholinomethyl)benzimidamide (AT9283): Exhibits multi-kinase inhibition, particularly against Syk (IC50 ~0.58 µM), which suppresses mast cell-mediated allergic responses. Its morpholinomethyl group enhances binding to Syk’s ATP-binding pocket .
  • iNOS-Selective Benzmidamide (Compound 4i): Demonstrates >100-fold selectivity for iNOS over eNOS due to its trifluoromethyl group, which optimizes hydrophobic interactions in the iNOS active site .
  • COX-2 Inhibitor (): The methylsulfonyl group and imidazopyridine core confer high COX-2 selectivity (SI = 217.1), reducing gastrointestinal toxicity compared to non-selective COX inhibitors .

Pharmacokinetic and Drug-Likeness Properties

  • This compound: Predicted to have moderate logP (~2.5) and high solubility due to the morpholine moiety, aligning with Lipinski’s rule of five .
  • iNOS Inhibitors (): In silico studies suggest favorable blood-brain barrier penetration, making them candidates for neuroinflammatory disorders .

Q & A

Q. What synthetic routes and analytical methods are used to characterize 3-(morpholinomethyl)benzimidamide derivatives?

Synthesis of AT9283 involves multi-step reactions, including functionalization of the benzimidazole core with morpholinomethyl groups. Key steps include cyclopropylurea formation and coupling with pyrazole intermediates . Structural characterization employs:

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (using SHELX programs ) to resolve stereochemistry and packing interactions.
  • HPLC (>95% purity thresholds) for quality control in biological assays.

Q. How is the stability of this compound assessed under experimental conditions?

Stability studies use:

  • pH-dependent solubility assays (e.g., in PBS or cell culture media at pH 7.4).
  • Thermogravimetric analysis (TGA) to evaluate thermal degradation.
  • LC-MS monitoring of degradation products under oxidative (H2O2) or hydrolytic conditions .

Advanced Research Questions

Q. What experimental designs are used to study the inhibition of Syk kinase by AT9283 in mast cell signaling?

Methodological approaches include:

  • In vitro kinase assays : Recombinant Syk is incubated with ATP and substrate (e.g., LAT peptide), with IC50 calculated via luminescence-based ADP detection (IC50 ≈ 0.5–1.0 μM for Syk) .
  • Cellular assays :
    • RBL-2H3 cells or bone marrow-derived mast cells (BMMCs) are sensitized with IgE, pretreated with AT9283 (0.1–10 μM), and stimulated with antigen (DNP-HSA).
    • Western blotting detects phosphorylation of Syk (Tyr352), LAT (Tyr191), and downstream targets (PLCγ, Akt, MAP kinases) .
    • β-hexosaminidase release assays quantify degranulation (IC50 ≈ 0.5 μM) .

Q. How do researchers resolve contradictions in AT9283’s mechanism of action (e.g., Syk inhibition vs. phosphorylation status)?

Discrepancies arise because AT9283 inhibits Syk enzymatic activity without blocking its phosphorylation. Solutions include:

  • Kinase activity profiling : Screen against a panel of 50+ kinases to confirm Syk specificity and exclude off-target effects (e.g., Aurora kinases, JAKs) .
  • Computational docking : Molecular dynamics simulations predict binding to Syk’s catalytic domain, bypassing phosphorylation sites .
  • Knockdown/knockout models : Syk-deficient mast cells are used to isolate AT9283’s effects on downstream signaling .

Q. What in vivo models validate the anti-allergic efficacy of AT9283?

  • Passive cutaneous anaphylaxis (PCA) : Mice are sensitized with IgE, challenged with antigen (DNP-HSA), and treated with AT9283 (1–10 mg/kg, i.p.). Evans blue dye quantifies vascular leakage, with dose-dependent inhibition observed (60–80% suppression at 10 mg/kg) .
  • Cytokine profiling : ELISA measures serum IL-4, TNF-α, and histamine post-treatment .

Data Analysis and Interpretation

Q. How are dose-response relationships analyzed in AT9283 studies?

  • Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to β-hexosaminidase release or cytokine data.
  • Hill slopes assess cooperativity in Syk inhibition (typical slope ≈1.0 for single-site binding) .

Q. What statistical methods address variability in mast cell activation assays?

  • ANOVA with Tukey’s post hoc test compares treatment groups (n ≥ 3 biological replicates).
  • Outlier detection : Grubbs’ test removes non-physiological responses (e.g., >2 SD from mean) .

Critical Research Challenges

Q. How do researchers address AT9283’s multi-kinase inhibition in target validation?

Strategies include:

  • Isozyme-specific assays : Compare IC50 for Syk vs. Aurora kinases (IC50 for Aurora A/B ≈ 10–30 nM vs. Syk ≈ 500 nM) .
  • CRISPR/Cas9-edited cells : Generate Syk-KO mast cells to isolate kinase-independent effects .

Q. What strategies improve AT9283’s selectivity for allergic disease models?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance mast cell-specific uptake.
  • Co-administration with inhibitors : Combine with JAK or Aurora kinase blockers to mitigate off-target toxicity .

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